5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that belongs to the class of thiazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinoline moiety, a piperidine ring, and a thiazolopyridazine core, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiazolopyridazine core, followed by the introduction of the quinoline and piperidine moieties. Key steps might include:
Formation of the Thiazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thioamides under acidic or basic conditions.
Introduction of the Quinoline Moiety: This step may involve nucleophilic substitution reactions where the quinoline derivative is introduced to the thiazolopyridazine core.
Attachment of the Piperidine Ring: This can be done through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups, leading to reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles or electrophiles, under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline analogs.
Scientific Research Applications
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline and thiazolopyridazine derivatives.
Medicine: Potential therapeutic agent for diseases where quinoline and piperidine derivatives have shown efficacy, such as malaria and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various molecular targets, including enzymes, receptors, and ion channels. The thiazolopyridazine core might enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Known for their antimalarial and anticancer properties.
Piperidine Derivatives: Used in the treatment of neurological disorders.
Thiazolopyridazine Derivatives: Investigated for their anti-inflammatory and antimicrobial activities.
Uniqueness
The uniqueness of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its combined structural features, which may confer a unique spectrum of biological activities and therapeutic potential not seen in other compounds with similar individual moieties.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c33-22(31-17-9-13-19-10-5-6-14-21(19)31)18-32-26(34)24-25(23(29-32)20-11-3-1-4-12-20)35-27(28-24)30-15-7-2-8-16-30/h1,3-6,10-12,14H,2,7-9,13,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBOZKGKUDDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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